molecular formula C16H25NO2 B291385 N-(2-ethylhexyl)-2-phenoxyacetamide

N-(2-ethylhexyl)-2-phenoxyacetamide

Cat. No.: B291385
M. Wt: 263.37 g/mol
InChI Key: VTNULXWQFASHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylhexyl)-2-phenoxyacetamide is a phenoxyacetamide derivative characterized by a branched 2-ethylhexyl group attached to the acetamide nitrogen. This structural feature confers high lipophilicity, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(2-ethylhexyl)-2-phenoxyacetamide

InChI

InChI=1S/C16H25NO2/c1-3-5-9-14(4-2)12-17-16(18)13-19-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,17,18)

InChI Key

VTNULXWQFASHLI-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)COC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)CNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Key Properties
N-(2-Ethylhexyl)-2-phenoxyacetamide 2-Ethylhexyl (branched alkyl) ~279.4 ~4.2<sup>†</sup> High lipophilicity, low water solubility
N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide Thiazol-2-yl, dinitrophenyl ~402.4 ~3.8 Moderate solubility, herbicidal activity
N-(2-Bromocyclohexyl)-2-phenoxyacetamide Bromocyclohexyl ~342.3 ~3.5 Anti-inflammatory, analgesic activity
N-(2-Hydroxyphenyl)-2-phenoxyacetamide 2-Hydroxyphenyl ~243.3 ~2.5 Hydrogen-bonding capacity, polar
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl ~234.3 ~1.8 Basic nitrogen, higher solubility

<sup>a</sup>Predicted or experimentally derived values.
<sup>†</sup>Estimated based on structural analogs (e.g., DEHP in ).

Key Observations :

  • Branched alkyl chains (e.g., 2-ethylhexyl) disrupt molecular packing, lowering melting points and increasing amorphous character relative to linear chains (e.g., hexyl in ).

Key Observations :

  • Substituent-driven activity : The ethylhexyl group’s hydrophobicity may enhance herbicidal activity by improving cuticle penetration in plants, similar to thiazol derivatives in .
  • Electron-withdrawing groups (e.g., nitro in ) increase receptor-binding affinity, while bulky alkyl chains (e.g., ethylhexyl) may alter metabolic stability or toxicity profiles.

Comparison with Analogs :

  • Thiazol derivatives require multi-step synthesis, including cyclization and nitration .
  • Bromocyclohexyl derivatives involve bromination of cyclohexylamine intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.